1-(1-methylcyclobutyl)ethan-1-one

Description

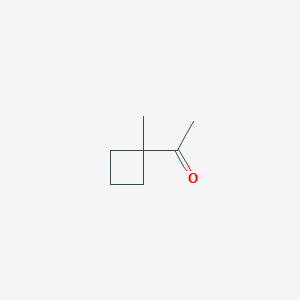

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(1-methylcyclobutyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(8)7(2)4-3-5-7/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCONMNLEVXRWTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 1 Methylcyclobutyl Ethan 1 One and Its Precursors

Retrosynthetic Analysis of the 1-(1-methylcyclobutyl)ethan-1-one Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. chemicalbook.com For this compound, two primary disconnections are considered, focusing on the formation of the carbon-carbon bonds connected to the carbonyl group.

A logical disconnection (path A) breaks the bond between the carbonyl carbon and the methyl group. This leads to a 1-methylcyclobutylcarbonyl synthon, which can be derived from a variety of precursors such as an acyl halide, an ester, or a nitrile. The methyl group can be introduced using a nucleophilic methyl source, such as a methyl Grignard reagent or an organolithium compound.

Alternatively, a disconnection (path B) can be made between the carbonyl carbon and the cyclobutyl ring. This approach suggests a Friedel-Crafts-type acylation where methylcyclobutane (B3344168) is acylated with an acetylating agent. wikipedia.orgbyjus.com However, this route is often less favorable due to the potential for carbocation rearrangements and the difficulty in controlling regioselectivity on the cyclobutane (B1203170) ring. organicchemistrytutor.commasterorganicchemistry.com

A third pathway (path C) involves the oxidation of a corresponding secondary alcohol, 1-(1-methylcyclobutyl)ethan-1-ol. This precursor can be synthesized through various routes, including the reaction of 1-methylcyclobutanecarbaldehyde with a methyl Grignard reagent.

Established Synthetic Routes to this compound

Several established synthetic methods can be employed for the preparation of this compound, primarily following the logic of the retrosynthetic analysis.

Exploration of Specific Precursors and Optimized Reaction Conditions

Route A: From 1-Methylcyclobutanecarbonitrile

A highly effective and common method for the synthesis of ketones is the reaction of a nitrile with a Grignard reagent, followed by acidic hydrolysis of the intermediate imine. masterorganicchemistry.comyoutube.com In this case, 1-methylcyclobutanecarbonitrile serves as a key precursor.

The synthesis of the nitrile precursor can start from 1-bromo-1-methylcyclobutane (B13021240) via nucleophilic substitution with a cyanide salt. The subsequent reaction with a methyl Grignard reagent, such as methylmagnesium bromide, forms a magnesium salt of the imine. This intermediate is then hydrolyzed with an aqueous acid (e.g., H₃O⁺) to yield the desired ketone, this compound. masterorganicchemistry.com The reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Route B: From 1-Methylcyclobutanecarboxylic Acid

Another viable precursor is 1-methylcyclobutanecarboxylic acid. This can be converted to the corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 1-methylcyclobutanecarbonyl chloride can then be reacted with a milder organometallic reagent, such as a Gilman cuprate (B13416276) (e.g., lithium dimethylcuprate), to afford the target ketone. This method is often preferred over Grignard reagents for reactions with acyl chlorides to prevent the formation of tertiary alcohol byproducts.

Route C: Oxidation of 1-(1-methylcyclobutyl)ethan-1-ol

The oxidation of the corresponding secondary alcohol, 1-(1-methylcyclobutyl)ethan-1-ol, provides a direct route to the ketone. organic-chemistry.orgkhanacademy.org This precursor alcohol can be synthesized by reacting 1-methylcyclobutanecarbaldehyde with a methyl Grignard reagent. A variety of oxidizing agents can be used for the conversion of the secondary alcohol to the ketone, including chromium-based reagents (e.g., pyridinium (B92312) chlorochromate - PCC) or milder, more modern reagents such as those based on Dess-Martin periodinane or Swern oxidation conditions. organic-chemistry.org

Comparison of Reaction Efficiency and Atom Economy in Existing Syntheses

The route from the carboxylic acid (Route B) also involves multiple steps (conversion to acyl chloride, then reaction with an organometallic reagent). While potentially high-yielding, the use of stoichiometric reagents like thionyl chloride and the organocuprate impacts the atom economy.

The oxidation route (Route C) can be highly efficient, with many modern oxidation protocols offering near-quantitative yields. The atom economy of this step depends heavily on the chosen oxidizing agent. Traditional chromium-based reagents have poor atom economy and generate toxic waste. In contrast, catalytic oxidation methods would offer a significant improvement.

| Route | Precursor(s) | Key Reagents | Advantages | Disadvantages |

| A | 1-Methylcyclobutanecarbonitrile | Methyl Grignard reagent, H₃O⁺ | Good yields, reliable C-C bond formation. | Multi-step precursor synthesis, stoichiometric waste. |

| B | 1-Methylcyclobutanecarboxylic acid | SOCl₂, Lithium dimethylcuprate | Avoids over-addition to form tertiary alcohol. | Multi-step, use of toxic reagents, stoichiometric waste. |

| C | 1-(1-Methylcyclobutyl)ethan-1-ol | PCC, Dess-Martin periodinane, etc. | High-yielding oxidation, direct conversion. | Precursor synthesis required, potential for hazardous waste with some oxidants. |

Development of Novel and Sustainable Synthetic Strategies

In line with the growing importance of green chemistry, the development of novel and sustainable synthetic strategies for compounds like this compound is a key research focus.

Catalytic Approaches in Cyclobutyl Ketone Formation

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and reduced waste generation. For the synthesis of cyclobutyl ketones, several catalytic approaches are emerging.

One such approach is the catalytic hydroacylation, where an alkene and an aldehyde are coupled directly. While challenging for the formation of four-membered rings, advancements in catalyst design, particularly using earth-abundant metals like cobalt, are making this a more viable option.

Another catalytic strategy involves the Baeyer-Villiger oxidation. youtube.com While typically used to convert ketones to esters, a cleverly designed precursor could potentially be rearranged to form the desired cyclobutyl ketone scaffold. For instance, a precursor containing a larger ring could undergo a catalytic, regioselective ring contraction.

Furthermore, the oxidation of the secondary alcohol precursor (Route C) can be made more sustainable by employing catalytic aerobic oxidation methods. These reactions use molecular oxygen as the terminal oxidant and a catalyst, often a transition metal complex, to facilitate the reaction, with water being the only byproduct.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry provide a framework for designing more environmentally benign synthetic processes. Key considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic routes are inherently more atom-economical than stoichiometric ones.

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, replacing hazardous chromium-based oxidants with greener alternatives like catalytic aerobic oxidation or enzyme-catalyzed processes.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. This reduces waste and often increases reaction efficiency.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

By applying these principles, future syntheses of this compound can be made more efficient, cost-effective, and environmentally friendly.

Stereoselective Synthesis of this compound Isomers

The synthesis of specific stereoisomers of this compound, which possesses a chiral quaternary carbon center, presents a significant challenge in organic synthesis. Direct asymmetric methods for the synthesis of this specific ketone are not extensively documented. However, established principles of stereoselective synthesis, particularly the use of chiral auxiliaries, offer a robust and predictable pathway to access enantiomerically enriched forms of this compound.

A theoretical, yet highly plausible, synthetic route commences with a prochiral cyclobutane derivative, which is then elaborated through a diastereoselective alkylation reaction controlled by a covalently bound chiral auxiliary. This methodology allows for the precise installation of the methyl group, thereby establishing the key stereocenter.

Diastereoselective Methylation of a Cyclobutane Precursor using a Chiral Auxiliary

A well-precedented strategy involves the use of an Evans-type chiral auxiliary, such as a chiral oxazolidinone. These auxiliaries are widely employed to direct the stereochemical outcome of alkylation reactions of carboxylic acid derivatives with high efficacy.

The proposed synthetic sequence would begin with the coupling of cyclobutanecarboxylic acid to a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form the corresponding N-acyl oxazolidinone. Deprotonation of this imide with a strong base, such as sodium hexamethyldisilazide (NaHMDS), generates a rigid, chelated (Z)-enolate. The stereochemical information embedded in the chiral auxiliary effectively shields one face of the enolate.

Subsequent alkylation of this enolate with an electrophilic methyl source, such as methyl iodide, proceeds with high diastereoselectivity. The bulky substituent on the chiral auxiliary directs the incoming methyl group to the less sterically hindered face of the enolate, leading to the formation of one diastereomer in significant excess.

Table 1: Representative Diastereoselective Alkylations using Evans Auxiliaries

| Substrate (N-Acyl Oxazolidinone) | Alkylating Agent | Base | Diastereomeric Ratio (d.r.) |

| N-Propionyl-(4S)-4-isopropyl-2-oxazolidinone | Benzyl bromide | LDA | >99:1 |

| N-Cyclohexanecarbonyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Methyl iodide | NaHMDS | >95:5 |

| N-Phenylacetyl-(4S)-4-benzyl-2-oxazolidinone | Ethyl iodide | LDA | 98:2 |

This table presents representative data from analogous systems to illustrate the expected efficacy of the proposed diastereoselective methylation.

Conversion to the Chiral Ketone

Following the diastereoselective methylation, the chiral auxiliary is cleaved to afford the enantiomerically enriched 1-methylcyclobutanecarboxylic acid. This can be accomplished under standard conditions, for example, by hydrolysis with lithium hydroxide (B78521) and hydrogen peroxide, which allows for the recovery of the valuable chiral auxiliary.

To convert the resulting chiral carboxylic acid into the target ketone, this compound, without racemization of the newly formed stereocenter, a reliable method is the formation of a Weinreb amide intermediate. The carboxylic acid is first converted to the corresponding N-methoxy-N-methylamide (Weinreb amide) using reagents such as N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent. mychemblog.comorganic-chemistry.orgarkat-usa.org This transformation is known to proceed without affecting the stereochemical integrity of the adjacent chiral center. arkat-usa.org

The Weinreb amide is a particularly useful intermediate as it reacts with organometallic reagents, such as methyllithium (B1224462) or methylmagnesium bromide, to form a stable tetrahedral intermediate that does not collapse to an alcohol through over-addition. wikipedia.orgorientjchem.org An aqueous workup then yields the desired chiral ketone, this compound, with the enantiomeric purity established in the earlier diastereoselective alkylation step. The reaction of organolithium reagents with carboxylic acids can also directly yield ketones after an acidic workup. organicchemistrytutor.com

This chiral auxiliary-based approach provides a predictable and powerful strategy for the stereoselective synthesis of the isomers of this compound, a compound with potential applications in various fields of chemical research. The high diastereoselectivities typically achieved with Evans auxiliaries in alkylation reactions are a key feature of this proposed route. nih.gov

Reactivity and Mechanistic Investigations of 1 1 Methylcyclobutyl Ethan 1 One

Fundamental Reaction Pathways of the Ketone Moiety

The reactivity of 1-(1-methylcyclobutyl)ethan-1-one is largely dictated by the electrophilic nature of the carbonyl carbon and the ability to form enol or enolate intermediates. These characteristics allow for a variety of transformations at both the carbonyl center and the adjacent α-carbon.

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.org This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orgyoutube.com

Common nucleophiles for these reactions include organometallic reagents like Grignard reagents (R-MgX) and organolithium compounds (R-Li), as well as hydride reagents. The reaction with a Grignard reagent, for instance, would involve the attack of the carbanionic R group on the carbonyl carbon, followed by an acidic workup to produce a tertiary alcohol.

The reduction of the ketone to an alcohol is another key nucleophilic addition reaction. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this transformation. masterorganicchemistry.comumn.edu Sodium borohydride is a milder reducing agent and is often preferred for its selectivity, as it will reduce aldehydes and ketones but not less reactive carbonyl derivatives like esters. masterorganicchemistry.comlibretexts.org The reaction with NaBH₄ proceeds via the transfer of a hydride ion (H⁻) to the carbonyl carbon. libretexts.orgchemguide.co.uk Subsequent protonation of the resulting alkoxide intermediate, typically by a protic solvent or during an acidic workup, yields the corresponding secondary alcohol, 1-(1-methylcyclobutyl)ethan-1-ol. masterorganicchemistry.comlibretexts.org

Table 1: Examples of Nucleophilic Addition Reactions

| Reactant | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. CH₃MgBr, 2. H₃O⁺ | 2-(1-methylcyclobutyl)propan-2-ol | Grignard Reaction |

| This compound | NaBH₄, CH₃OH | 1-(1-methylcyclobutyl)ethan-1-ol | Reduction |

The hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) of this compound are acidic and can be removed by a base to form an enolate. libretexts.org The resulting enolate is a powerful nucleophile and can react with various electrophiles, leading to α-functionalization. lumenlearning.com

The formation of the enolate can be controlled to favor either the kinetic or thermodynamic product in unsymmetrical ketones. libretexts.org However, in the case of this compound, the α-carbon on the methyl side is the only one with protons, simplifying the regioselectivity of enolate formation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) is often employed to ensure complete and irreversible formation of the enolate. lumenlearning.com

Once formed, the enolate can undergo a variety of alkylation reactions. uwo.capressbooks.pub For example, reaction with an alkyl halide (e.g., methyl iodide) will introduce an alkyl group at the α-position. libretexts.orglumenlearning.com This reaction proceeds via an SN2 mechanism, where the enolate acts as the nucleophile. libretexts.orgpressbooks.pub

Table 2: Alpha-Functionalization Reactions via Enolate Intermediate

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. LDA, THF, -78 °C; 2. CH₃I | 3-(1-methylcyclobutyl)butan-2-one | Alpha-Alkylation |

| This compound | 1. NaH; 2. PhCH₂Br | 1-phenyl-3-(1-methylcyclobutyl)propan-2-one | Alpha-Benzylation |

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduunina.it While the ketone moiety itself doesn't directly participate in most classical pericyclic reactions, its presence can influence the reactivity of the adjacent cyclobutyl ring, particularly in photochemical rearrangements. unt.edu

Photochemical irradiation of cyclic ketones can lead to a variety of rearrangements. scribd.combaranlab.org For instance, α,β-unsaturated cyclic ketones are known to undergo lumiketone rearrangements. sciensage.infoscribd.com While this compound is not an α,β-unsaturated ketone, related cyclobutyl ketones can undergo photochemical ring-opening or rearrangement reactions. unt.edu The study of the vapor phase photolysis of methyl cyclobutyl ketone, a closely related compound, indicates that the cycloalkyl substituent significantly affects the mode of photo-decomposition. unt.edu

Sigmatropic rearrangements, a class of pericyclic reactions, involve the migration of a sigma bond across a pi system. msu.eduyoutube.com While less common for simple saturated ketones, the possibility of such rearrangements in derivatives of this compound under specific thermal or photochemical conditions cannot be entirely ruled out, especially if unsaturation is introduced into the molecule. stereoelectronics.orgnottingham.ac.uk

Exploration of Derivatives and Functionalization Strategies

The functionalization of this compound and its derivatives opens up pathways to a diverse range of more complex molecules. These strategies often leverage the reactivity of the ketone or the adjacent α-protons.

The α-position of ketones can be halogenated under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. libretexts.org The enol attacks the halogen (e.g., Br₂) to form an α-haloketone. libretexts.orgyoutube.com This reaction is typically controllable to achieve monohalogenation because the introduction of an electron-withdrawing halogen atom destabilizes the transition state for further halogenation. wikipedia.org

Under basic conditions, halogenation occurs via an enolate intermediate. chemistrysteps.com This process is often harder to control, and polyhalogenation can occur because the electron-withdrawing halogen increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. wikipedia.orgopenochem.org For a methyl ketone like this compound, this can lead to the haloform reaction if excess base and halogen are used. wikipedia.org

Table 3: Alpha-Halogenation of this compound

| Reaction Conditions | Intermediate | Product |

|---|---|---|

| Br₂, CH₃COOH (acidic) | Enol | 1-bromo-1-(1-methylcyclobutyl)ethan-1-one |

| Br₂, NaOH (aq) (basic) | Enolate | Tribromomethyl derivative (leads to haloform reaction) |

The enolate of this compound can participate in various condensation reactions. For example, in a directed aldol (B89426) addition, the enolate can react with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Furthermore, derivatives of this compound can be used as building blocks for the synthesis of more complex cyclic structures. For instance, an α-haloketone derivative can undergo a Favorskii rearrangement upon treatment with a base to yield a carboxylic acid derivative with a rearranged carbon skeleton. Intramolecular reactions of suitably functionalized derivatives can also lead to the formation of bicyclic or spirocyclic compounds. For example, a derivative containing a nucleophilic group at the end of a side chain could potentially cyclize onto the carbonyl carbon or the α-position. The synthesis of 1-indanones, for example, can be achieved through the cyclization of arylpropionic acids. beilstein-journals.org While not a direct reaction of the title compound, this illustrates the principle of using ketone derivatives in cyclization reactions.

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The reactivity of cyclic ketones, such as this compound, is a subject of significant interest in organic chemistry. Understanding the kinetic and thermodynamic parameters of their reaction mechanisms provides valuable insights into product distributions and reaction pathways. While specific detailed kinetic and thermodynamic studies on this compound are not extensively available in the published literature, valuable inferences can be drawn from photochemical studies on structurally related compounds, such as methyl cyclobutyl ketone.

One of the most well-studied reaction types for ketones is the Norrish Type I and Type II photochemical reactions. wikipedia.org These reactions involve the excitation of the carbonyl group upon absorption of light, leading to bond cleavage and the formation of various products.

A key study in this area is the vapor phase photolysis of methyl cyclobutyl ketone, which provides a basis for understanding the potential reaction pathways of this compound. acs.org The photolysis of methyl cyclobutyl ketone yields a variety of products, including carbon monoxide, cyclobutane (B1203170), methylcyclobutane (B3344168), cyclobutene (B1205218), ethane, ethylene (B1197577), and methane. acs.org The formation of these products can be explained by competing radical decomposition pathways following the initial photochemical excitation.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules of a product formed for each photon absorbed. The quantum yields for the formation of the major non-condensable products from the photolysis of methyl cyclobutyl ketone at various temperatures provide insight into the kinetics of the competing reaction pathways.

Table 1: Quantum Yields of Gaseous Products in the Photolysis of Methyl Cyclobutyl Ketone at 2654 Å acs.org

| Temperature (°C) | Φ (Carbon Monoxide) | Φ (Ethylene) | Φ (Cyclobutane) | Φ (Methylcyclobutane) | Φ (Cyclobutene) |

| 60 | 0.40 | 0.17 | 0.05 | 0.04 | 0.01 |

| 100 | 0.42 | 0.20 | 0.06 | 0.05 | 0.02 |

| 150 | 0.45 | 0.25 | 0.07 | 0.06 | 0.03 |

| 200 | 0.48 | 0.30 | 0.08 | 0.07 | 0.04 |

| 250 | 0.52 | 0.34 | 0.09 | 0.08 | 0.05 |

Data sourced from Norman, I., & Pitts, J. N. (1955). Structure and Reactivity in the Vapor Phase Photolysis of Ketones. III. Methyl Cyclobutyl Ketone. Journal of the American Chemical Society, 77(22), 6104–6106. acs.org

The data in Table 1 indicates that the quantum yields of all major products increase with temperature. This suggests that the rates of the decomposition pathways leading to these products are temperature-dependent. The increase in the quantum yield of ethylene is particularly notable, rising from 0.17 at 60°C to 0.34 at 250°C. acs.org This significant increase points to a reaction pathway with a higher activation energy becoming more favorable at elevated temperatures.

The formation of these products can be rationalized through a series of radical reactions initiated by the Norrish Type I cleavage of the acyl-cyclobutyl bond or the acyl-methyl bond. The resulting radicals can then undergo various secondary reactions such as decarbonylation, hydrogen abstraction, and disproportionation to yield the observed products.

While these findings are for methyl cyclobutyl ketone, they provide a strong foundation for predicting the behavior of this compound under similar photochemical conditions. The presence of the additional methyl group on the cyclobutyl ring in this compound would likely influence the stability of the resulting cyclobutyl radical and could potentially alter the distribution of products. However, the fundamental kinetic and thermodynamic principles governing the reaction mechanisms are expected to be analogous.

Further detailed kinetic studies on this compound, including the determination of rate constants, activation energies, and thermodynamic parameters for each elementary step, would be necessary to fully elucidate its reaction mechanisms. Such studies would likely involve advanced techniques such as laser flash photolysis and computational modeling to probe the short-lived radical intermediates and transition states.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 1-(1-methylcyclobutyl)ethan-1-one, both one-dimensional and two-dimensional NMR experiments are employed to map out the connectivity of all atoms.

Two-dimensional NMR techniques are instrumental in deciphering the intricate network of proton and carbon atoms within the molecule. youtube.comresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, this would reveal correlations between the protons on the cyclobutane (B1203170) ring and potentially long-range coupling between the acetyl methyl protons and the cyclobutane ring protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. nih.gov This is a powerful tool for assigning carbon signals based on their known proton chemical shifts. For this compound, the HSQC spectrum would show distinct correlations for the methyl groups and the methylene (B1212753) groups of the cyclobutane ring. nih.govepfl.ch

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). epfl.ch This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments. sdsu.edu In this molecule, HMBC would show correlations from the acetyl methyl protons to the carbonyl carbon and the quaternary cyclobutyl carbon, as well as correlations from the cyclobutane protons to adjacent carbons in the ring and to the carbonyl carbon.

| 2D NMR Technique | Purpose | Expected Correlations for this compound |

| COSY | Shows ¹H-¹H correlations through bonds. sdsu.edu | Correlations between protons on the cyclobutane ring. |

| HSQC | Shows direct ¹H-¹³C correlations (one bond). nih.gov | Correlation of acetyl methyl protons to its carbon; correlation of cyclobutane methylene protons to their respective carbons. |

| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds). epfl.ch | Acetyl methyl protons to carbonyl and quaternary cyclobutyl carbons; cyclobutane protons to adjacent ring carbons and the carbonyl carbon. |

Solid-state NMR (ssNMR) provides valuable insights into the structure, dynamics, and intermolecular interactions of molecules in the solid phase. nih.gov This technique is particularly useful for studying crystalline materials and can reveal information about molecular packing and non-covalent interactions that are averaged out in solution-state NMR. nih.gov For this compound, ssNMR could be used to study the conformation of the cyclobutane ring and the orientation of the acetyl group in the crystal lattice. It can also probe intermolecular interactions, such as dipole-dipole interactions, which influence the physical properties of the solid material. researchgate.net

Vibrational Spectroscopy for Molecular Structure and Conformational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. niscpr.res.in The resulting spectrum displays characteristic absorption bands for different functional groups. For this compound, the most prominent feature in the FT-IR spectrum is the strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically found in the region of 1700-1725 cm⁻¹. Other expected bands include those for C-H stretching and bending vibrations of the methyl and cyclobutane groups.

A related compound, 1-cyclobutylethan-1-one, shows a characteristic IR spectrum that can be used for comparison. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O Stretch | ~1715 |

| C-H Stretch (sp³) | 2850-3000 |

| C-H Bend | 1350-1480 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. dtu.dk While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would also show the C=O stretch, but it would be particularly useful for observing the vibrations of the cyclobutane ring's carbon skeleton, which may be weak or absent in the FT-IR spectrum.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a powerful analytical technique that provides the exact mass of a molecule and its fragments, allowing for the determination of its elemental composition. miamioh.edu For this compound (C₇H₁₂O), the expected exact mass would be approximately 112.0888 Da.

Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a roadmap to the molecule's structure. nih.gov For ketones, a common fragmentation pathway is the McLafferty rearrangement and alpha-cleavage. miamioh.edu

Expected Fragmentation Pathways:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. This could result in the loss of a methyl radical (•CH₃) to form an acylium ion, or the loss of the cyclobutyl group.

McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond. This would lead to the elimination of a neutral alkene molecule.

X-ray Crystallography for Solid-State Structure and Hydrogen Bonding

As of the latest literature surveys, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, precise data regarding its solid-state conformation, crystal packing, and intermolecular interactions, such as hydrogen bonding, are not available.

In the absence of experimental data, theoretical and computational modeling would be required to predict the solid-state structure. Such models could provide insights into the preferred conformation of the methylcyclobutyl group relative to the acetyl moiety and predict potential intermolecular forces. The carbonyl oxygen of the ketone group could theoretically act as a hydrogen bond acceptor. However, without a suitable hydrogen bond donor in a co-crystallized solvent or another component, the primary intermolecular forces in a pure solid sample would likely be weaker van der Waals interactions and dipole-dipole interactions.

Chiroptical Spectroscopy for Stereochemical Assignment (if applicable)

The compound this compound possesses a chiral center at the quaternary carbon of the cyclobutane ring (C1). Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy, which includes techniques like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), would be the definitive method for the experimental assignment of the absolute configuration of its enantiomers.

However, a review of current scientific databases reveals no published studies on the chiroptical properties of this compound. The synthesis of enantiomerically pure samples and their subsequent analysis by ECD or VCD would be necessary to correlate the observed spectral signals (positive or negative Cotton effects) to a specific (R) or (S) configuration. Such an investigation would be a valuable contribution to the stereochemical understanding of substituted cyclobutane systems.

Computational and Theoretical Investigations of 1 1 Methylcyclobutyl Ethan 1 One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a quantitative description of the electron distribution and energy of the molecule.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules due to its favorable balance of computational cost and accuracy. rsc.org DFT methods are used to determine the optimized geometry, which corresponds to the minimum energy arrangement of atoms, and to probe various electronic properties.

The key structural features of 1-(1-methylcyclobutyl)ethan-1-one would be the puckered nature of the cyclobutane (B1203170) ring and the orientation of the acetyl and methyl groups. The C-C bond lengths within the cyclobutane ring are expected to be slightly elongated compared to a typical alkane C-C bond due to ring strain. The bond angles within the ring will deviate significantly from the ideal sp³ tetrahedral angle of 109.5°, being closer to 90°.

Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are also critical outputs of DFT calculations. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. For ketones, the HOMO is typically associated with the lone pair electrons on the oxygen atom, while the LUMO is the π* antibonding orbital of the carbonyl group. The presence of the methyl and cyclobutyl groups will influence these frontier orbitals through inductive and hyperconjugative effects.

A Molecular Electrostatic Potential (MEP) map can also be generated from DFT calculations. This map illustrates the charge distribution on the molecule's surface, with red areas indicating regions of high electron density (electronegative) and blue areas indicating regions of low electron density (electropositive). For this compound, the most negative region would be around the carbonyl oxygen, indicating its susceptibility to electrophilic attack, while the regions around the hydrogen atoms would be more positive.

Table 1: Representative DFT-Calculated Geometrical Parameters for a Substituted Cyclobutane Ring

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (ring) | ~1.55 - 1.56 Å |

| Bond Length | C-C(O) | ~1.52 Å |

| Bond Length | C=O | ~1.22 Å |

| Bond Angle | C-C-C (ring) | ~88° - 90° |

| Dihedral Angle | Ring Puckering | ~20° - 30° |

Note: These are typical values for substituted cyclobutanes and may vary slightly for this compound. The data is illustrative of what a DFT calculation would yield.

Ab Initio Methods for Energetic Profile and Transition State Analysis

Ab initio methods, which are based on first principles without the use of empirical parameters, are powerful for studying reaction mechanisms and determining energetic profiles. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate energies for reactants, products, and transition states.

A key application of ab initio methods for this compound would be the investigation of reactions involving the strained cyclobutane ring, such as thermal ring-opening. The energetic profile of such a reaction would be mapped out, identifying the transition state structure and calculating the activation energy. For instance, studies on the conrotatory ring-opening of cyclobutene (B1205218) have shown that ab initio and DFT methods can predict activation barriers in excellent agreement with experimental values. ukim.mkiaea.org

The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the reaction mechanism. For a ring-opening reaction of the cyclobutane moiety, the transition state would feature partially broken C-C bonds. The activation energy, which is the energy difference between the reactant and the transition state, determines the reaction rate. The high ring strain of the cyclobutane ring in this compound is expected to lower the activation energy for ring-opening reactions compared to analogous acyclic systems.

Furthermore, ab initio steered molecular dynamics can be employed to investigate mechanically induced reactions, where external forces can alter the potential energy surface and even change the preferred reaction pathway. illinois.edunih.gov

Table 2: Illustrative Energetic Profile for a Cyclobutane Ring-Opening Reaction

| Species | Relative Energy (kcal/mol) |

| Reactant (Cyclobutane derivative) | 0 |

| Transition State | +40 to +50 |

| Product (Butadiene derivative) | Variable (can be endo- or exothermic) |

Note: This table provides a hypothetical energetic profile for a ring-opening reaction. The actual values for this compound would require specific calculations.

Conformational Analysis and Ring Strain Energetics of this compound

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. This puckering is a dynamic process, and understanding the conformational landscape is crucial for predicting the molecule's properties and reactivity.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are well-suited for exploring the conformational space of flexible molecules like this compound. MM methods use classical force fields to calculate the potential energy of a molecule as a function of its geometry, while MD simulates the atomic motions over time by integrating Newton's equations of motion. nih.gov

A conformational search using MM can identify the various stable conformers (energy minima) and the transition states for their interconversion. For this compound, the primary conformational flexibility arises from the puckering of the cyclobutane ring and the rotation of the acetyl and methyl groups. The puckering of the cyclobutane ring can be described by a puckering angle, and the interconversion between the two puckered conformations proceeds via a planar transition state. The energy barrier for this ring inversion in unsubstituted cyclobutane is relatively low, and substituents can influence this barrier. researchgate.net

MD simulations can provide a dynamic picture of these conformational changes, showing how the molecule explores different regions of its potential energy surface at a given temperature. These simulations can reveal the populations of different conformers and the rates of interconversion between them.

Table 3: Representative Conformational Energy Data for a Substituted Cyclobutane

| Conformation | Relative Energy (kcal/mol) |

| Puckered (Equatorial Substituent) | 0 (most stable) |

| Puckered (Axial Substituent) | 1 - 2 |

| Planar (Transition State) | 1.5 - 5 |

Note: The relative energies are illustrative and depend on the nature and position of the substituents on the cyclobutane ring.

Influence of Cyclobutyl Ring Distortion on Reactivity

The high ring strain in this compound makes the C-C bonds of the ring weaker and more susceptible to cleavage in chemical reactions. This is a driving force for ring-opening reactions, which are characteristic of cyclobutane and its derivatives. biorxiv.org The distortion of the cyclobutyl ring from planarity also affects the accessibility of the attached functional groups. The acetyl and methyl groups can occupy either axial or equatorial-like positions in the puckered ring, and their orientation can influence their steric and electronic interactions with approaching reagents.

For example, in a nucleophilic addition to the carbonyl group, the accessibility of the carbonyl carbon could be modulated by the conformation of the cyclobutyl ring. The puckered nature of the ring can create a more sterically hindered environment on one face of the molecule compared to the other, potentially leading to diastereoselectivity in reactions.

Prediction and Validation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic parameters, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For this compound, DFT calculations can be used to compute the vibrational frequencies corresponding to its normal modes of vibration. These calculated frequencies can then be compared to an experimental IR spectrum. It is common practice to apply a scaling factor to the calculated frequencies to account for systematic errors in the computational methods and the neglect of anharmonicity. nih.gov The predicted IR spectrum would show a characteristic strong absorption for the C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹, and various C-H and C-C stretching and bending modes.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com The predicted ¹H and ¹³C NMR chemical shifts can be compared to experimental data to aid in the assignment of signals. nih.gov For this compound, the predicted ¹³C NMR spectrum would show a downfield signal for the carbonyl carbon and distinct signals for the methyl and cyclobutyl carbons. The ¹H NMR spectrum would show signals for the methyl protons and the complex multiplets for the methylene (B1212753) protons of the cyclobutyl ring. The accuracy of predicted NMR shifts can be high, often with mean absolute errors of less than 0.1 ppm for ¹H shifts with appropriate computational methods. mdpi.com

The comparison between predicted and experimental spectra serves as a powerful tool for structural validation. A good agreement between the calculated and measured spectra provides strong evidence for the proposed molecular structure and conformation.

Table 4: Representative Comparison of Predicted vs. Experimental Spectroscopic Data for a Cyclobutyl Ketone

| Spectroscopic Data | Predicted Value | Typical Experimental Value |

| IR: C=O Stretch (cm⁻¹) | ~1730 (scaled) | ~1715 |

| ¹³C NMR: C=O (ppm) | ~210 | ~208 |

| ¹³C NMR: Quaternary C (ppm) | ~55 | ~53 |

| ¹H NMR: CH₃ (acetyl) (ppm) | ~2.1 | ~2.0 |

Note: These values are illustrative for a generic methyl cyclobutyl ketone and serve to demonstrate the typical agreement between calculated and experimental data.

Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies

Theoretical calculations are a cornerstone for predicting the spectroscopic characteristics of a molecule. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. niscpr.res.innanobioletters.com Functionals such as B3LYP, combined with basis sets like cc-pVDZ or 6-311G(d,p), are commonly employed to optimize the molecular geometry and calculate spectroscopic parameters. niscpr.res.inresearchgate.net

NMR Chemical Shifts: The theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. niscpr.res.inmodgraph.co.uk This approach computes the isotropic magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, typically Tetramethylsilane (TMS). Such calculations help in the assignment of complex experimental spectra and can be used to distinguish between different isomers. For this compound, theoretical calculations would provide predicted chemical shifts for the unique proton and carbon environments within the molecule.

Table 1: Illustrative Theoretical NMR Chemical Shift (δ) Predictions for this compound This table illustrates the type of data generated from theoretical calculations. Specific values are hypothetical and depend on the chosen computational method.

| Atom Type | Atom Label in Structure | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹³C NMR | ||

| Carbonyl Carbon | C=O | ~200-210 |

| Quaternary Cyclobutyl Carbon | C(CH₃)(C=O) | ~45-55 |

| Cyclobutyl Methylene Carbons | -CH₂- (ring) | ~30-40 |

| Acetyl Methyl Carbon | CH₃-C=O | ~25-35 |

| Ring Methyl Carbon | CH₃-C(ring) | ~20-30 |

| ¹H NMR | ||

| Acetyl Methyl Protons | CH₃-C=O | ~2.1-2.3 |

| Cyclobutyl Methylene Protons | -CH₂- (ring) | ~1.7-2.5 |

| Ring Methyl Protons | CH₃-C(ring) | ~1.2-1.4 |

Vibrational Frequencies: The same DFT methods used for geometry optimization can be used to compute harmonic vibrational frequencies. nanobioletters.com These frequencies correspond to the fundamental modes of vibration within the molecule, such as stretching, bending, and rocking motions. The calculated spectrum can be compared to experimental infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the characteristic C=O stretching frequency of the ketone group, various C-H stretching and bending modes of the methyl and cyclobutyl groups, and skeletal vibrations of the cyclobutane ring.

Correlation with Experimental Spectroscopic Data

A critical step in computational chemistry is the validation of theoretical models against experimental results. The correlation between calculated and experimental spectra confirms the accuracy of the computational method and the structural assignment of the compound. niscpr.res.innist.gov

For vibrational frequencies, calculated harmonic frequencies often systematically deviate from experimental anharmonic frequencies. nist.gov This discrepancy arises because theoretical calculations typically model an isolated molecule in the gas phase at absolute zero, whereas experiments are conducted on ensembles of molecules in a specific phase (solid, liquid, or gas) at a finite temperature. To improve the correlation, calculated frequencies are often multiplied by empirical scaling factors, which vary depending on the DFT functional, basis set, and the frequency region. researchgate.net

Table 2: Illustrative Correlation of Calculated and Experimental Vibrational Frequencies (cm⁻¹) This table demonstrates the principle of correlating theoretical data with experimental findings. Values are representative.

| Vibrational Mode | Calculated Harmonic Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental FT-IR Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Asymmetric/Symmetric Stretch | ~3050-3200 | ~2950-3100 | ~2850-3000 |

| C=O Stretch | ~1780-1820 | ~1700-1730 | ~1705-1725 |

| CH₂ Scissoring/Bending | ~1480-1550 | ~1420-1480 | ~1410-1470 |

| Cyclobutane Ring Vibrations | ~850-1250 | ~820-1200 | ~800-1180 |

Similarly, a strong linear correlation between calculated and experimental NMR chemical shifts provides confidence in the computational results. niscpr.res.in Any significant deviations can point to specific structural features or environmental effects not captured by the theoretical model, such as solvent interactions or conformational dynamics.

Molecular Electrostatic Potential (MEP) and Global Reactivity Descriptors

Beyond spectroscopy, computational methods can elucidate the chemical reactivity of this compound.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is a powerful tool for predicting reactive sites for electrophilic and nucleophilic attacks. The MEP is color-coded to visualize charge distribution: regions of negative potential (typically shown in red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. For this compound, the MEP map would show a significant region of negative potential around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, identifying it as a primary site for interaction with electrophiles. The area around the hydrogen atoms would exhibit a positive potential.

Global Reactivity Descriptors: These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. Other descriptors, such as ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), quantify the molecule's reactive tendencies. researchgate.netresearchgate.net These parameters are invaluable for understanding and predicting the global reactive behavior of the molecule in chemical reactions.

Table 3: Global Reactivity Descriptors and Their Formulation

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I-A)/2 | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | ω = μ²/2η | Measures the stabilization in energy when the system acquires charge from the environment. researchgate.net |

Mentioned Compounds

Synthetic Utility and Non Prohibited Applications of 1 1 Methylcyclobutyl Ethan 1 One As a Chemical Building Block

Role in Complex Molecule Synthesis

The utility of a chemical compound as a building block is determined by its reactivity and the structural motifs it can introduce into a larger, more complex molecule. The cyclobutane (B1203170) ring, with its inherent ring strain and three-dimensional structure, is increasingly recognized as a valuable component in medicinal chemistry and the synthesis of novel organic scaffolds. nih.govru.nlnih.gov

A thorough review of scientific literature does not reveal any documented instances of 1-(1-methylcyclobutyl)ethan-1-one being directly utilized as a precursor in the total synthesis of natural products. While numerous natural products contain the cyclobutane ring, and synthetic chemists have devised various strategies to construct this motif, the specific pathway involving this compound as a starting material or key intermediate is not reported. The synthesis of complex natural products often relies on more established or stereochemically versatile building blocks.

The incorporation of a 1-methylcyclobutyl group can be a strategic approach to introduce a sp³-rich, rigid, and non-planar element into a molecular structure. Such features are often sought after in the design of new pharmacologically active compounds to improve properties like metabolic stability and binding affinity. nih.govnih.gov

While direct applications of this compound as a building block for advanced organic scaffolds are not extensively detailed in peer-reviewed journals, the synthesis of derivatives has been noted. For instance, the preparation of (Z)-1-(3-Mesityl-3-methylcyclobutyl)-2-(morpholin-4-yl)ethanone oxime highlights that the core structure of this compound can be chemically modified to create more complex scaffolds. However, specific research detailing its broader use in the construction of diverse organic frameworks is not available. Recent studies on the functionalization of cyclobutyl ketones often focus on aryl cyclobutyl ketones, which can undergo a variety of transformations, including C-H and C-C bond functionalizations, to create highly substituted cyclobutane systems. nih.govnih.govresearchgate.netresearchgate.net These methodologies could potentially be adapted for this compound, but such adaptations have not yet been reported.

Applications in Material Science and Chemical Engineering

The unique structural and electronic properties of cyclobutane derivatives suggest their potential utility in material science and chemical engineering. lifechemicals.com However, the exploration of this compound in these areas appears to be very limited.

There is currently no available scientific literature or patent data to suggest that this compound has been investigated as a monomer or an intermediate in polymer chemistry. The development of novel polymers often involves monomers with specific reactive groups that can undergo polymerization, and while the ketone functionality can be involved in certain polymerization reactions, there is no evidence of this for the title compound.

The design of ligands is crucial for the development of new catalysts. While the cyclobutane framework can be used to create rigid backbones for ligands, there are no published studies on the use of this compound in the design or synthesis of ligands for catalytic applications. Research in this area tends to focus on more established ligand scaffolds.

Theoretical studies, often employing quantum chemical methods like Density Functional Theory (DFT), are valuable tools for predicting the potential of organic molecules to act as corrosion inhibitors. These studies typically evaluate parameters such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the dipole moment to understand the molecule's ability to adsorb onto a metal surface and form a protective layer.

A review of the literature indicates that while theoretical studies on the corrosion inhibition properties of various organic compounds are common, no specific theoretical or experimental studies have been published for this compound. The principles of corrosion inhibition by organic molecules are well-established, but the performance of any given compound is highly specific and requires dedicated investigation.

Physicochemical Properties of this compound

Below is a table summarizing some of the known and calculated physicochemical properties of the related compound, 1-cyclobutylethan-1-one, which can provide an estimation for the properties of this compound. chemeo.comnih.govnist.govnist.gov

| Property | Value (for 1-cyclobutylethan-1-one) |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Boiling Point | 137-139 °C |

| Density | 0.902 g/mL at 25 °C |

| Refractive Index | n20/D 1.432 |

| InChI Key | JPJOOTWNILDNAW-UHFFFAOYSA-N |

| CAS Number | 3019-25-8 |

Development of Advanced Analytical Methods for Detection and Quantification in Non-Biological Matrices

The rise in the clandestine synthesis of designer drugs and other restricted substances has necessitated the parallel development of sophisticated analytical methodologies for their detection and quantification. As a potential precursor or building block in chemical synthesis, the ability to accurately identify and measure this compound in various non-biological matrices is of significant interest to forensic and regulatory agencies. While specific validated methods for this particular compound in non-biological samples are not extensively documented in peer-reviewed literature, established analytical techniques for similar chemical structures, particularly other cyclobutyl ketones and designer drug precursors, provide a robust framework for its analysis.

The primary goals for analytical methods in this context are to ensure high sensitivity, specificity, and reproducibility. These methods are crucial for identifying the compound in seized materials, chemical waste, or environmental samples, and for quantifying its purity or concentration. The choice of analytical technique is often dictated by the nature of the matrix, the expected concentration of the analyte, and the required level of structural confirmation.

Chromatographic and Spectroscopic Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a principal technique for the analysis of volatile and semi-volatile organic compounds like this compound. ojp.govsciencedaily.com The combination of gas chromatography's separation capabilities with the structural information provided by mass spectrometry makes it a powerful tool for both identification and quantification. numberanalytics.com In a typical GC-MS analysis, the sample, after appropriate preparation, is injected into the gas chromatograph. The compound is volatilized and separated from other components in the mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The fragmentation pattern, or mass spectrum, serves as a chemical fingerprint for the molecule. For instance, the mass spectrum of the closely related compound, 1-cyclobutylethan-1-one, is available in the NIST Mass Spectrometry Data Center, providing a reference for the likely fragmentation of this compound. nist.govnist.gov

Liquid chromatography (LC) coupled with mass spectrometry (LC-MS) is another cornerstone of modern analytical chemistry, particularly for compounds that are not readily amenable to GC analysis due to low volatility or thermal instability. numberanalytics.com While this compound is likely volatile enough for GC-MS, LC-MS could offer an alternative or complementary approach, especially when dealing with complex matrices. High-performance liquid chromatography (HPLC) can be used to separate the compound from a mixture, and the subsequent MS analysis provides structural confirmation. Reversed-phase HPLC on C18-modified columns has demonstrated high selectivity for adamantyl-containing ketones, a class of compounds with structural similarities to cyclobutyl ketones. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. niscpr.res.in While not typically used for routine quantification in forensic laboratories due to lower sensitivity compared to MS techniques, ¹H and ¹³C NMR provide detailed information about the molecular structure, which is crucial for the definitive identification of new or unknown substances. The analysis of a related compound, 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one, utilized ¹H and ¹³C NMR for its characterization, demonstrating the utility of this technique for this class of compounds. niscpr.res.in

Method Validation and Performance

The development of any new analytical method requires rigorous validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. numberanalytics.com For forensic applications, methods must be robust and capable of handling a wide variety of sample types and potential interferences.

The table below outlines potential analytical methods for this compound, with expected performance characteristics based on the analysis of structurally similar compounds.

| Analytical Technique | Matrix | Sample Preparation | Potential Performance Characteristics | Reference/Analogy |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Seized powders, chemical residues, environmental samples (water, soil) | Solvent extraction, filtration, derivatization (if necessary) | High specificity from mass fragmentation patterns. Expected low LOD and LOQ. | Analysis of designer drugs and their precursors. ojp.govsciencedaily.comnumberanalytics.com MS data of 1-cyclobutylethan-1-one. nist.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Seized liquids, complex mixtures, environmental samples (water) | Dilution, filtration, solid-phase extraction (SPE) | Suitable for a wide range of polarities. High sensitivity and specificity. | General method for designer drugs. numberanalytics.com Analysis of adamantyl ketones. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Pure or highly concentrated samples | Dissolution in a deuterated solvent | Provides definitive structural confirmation. Quantitative with internal standards. | Characterization of 2-chloro-1-(3-mesityl-3-methylcyclobutyl)ethan-1-one. niscpr.res.in |

The forensic analysis of novel psychoactive substances and their precursors is a constantly evolving field. ojp.gov As new compounds emerge, analytical laboratories must adapt and develop new methods for their detection. sciencedaily.comcaymanchem.com While specific validated methods for this compound in non-biological matrices are not yet prevalent in the scientific literature, the existing analytical framework for similar compounds provides a strong foundation for the development of robust and reliable detection and quantification methods.

Future Research Directions and Challenges

Exploration of Uncharted Reaction Pathways and Novel Transformations

The inherent ring strain and the presence of a reactive carbonyl group in 1-(1-methylcyclobutyl)ethan-1-one make it a compelling substrate for discovering novel chemical transformations. A particularly promising area for exploration is the application of photochemical reactions, such as the Norrish-Yang cyclization.

The Norrish-Yang reaction is a photochemical process where an excited ketone undergoes intramolecular hydrogen abstraction to form a 1,4-diradical, which can then cyclize to form a cyclobutanol. wikipedia.orgnih.govchem-station.com For this compound, this would involve the abstraction of a γ-hydrogen from the cyclobutane (B1203170) ring, leading to a bicyclo[1.1.1]pentan-2-ol intermediate. This transformation would represent a formal γ-C-H functionalization of the cyclobutyl ketone. nih.govresearchgate.net

Table 1: Potential Norrish-Yang Cyclization of this compound and Subsequent Transformations

| Reactant | Reaction | Intermediate/Product | Potential Significance |

| This compound | Norrish-Yang Cyclization | 1-methyl-2-acetylbicyclo[1.1.1]pentan-2-ol | Access to highly strained bicyclic systems. |

| 1-methyl-2-acetylbicyclo[1.1.1]pentan-2-ol | Palladium-catalyzed C-C cleavage/functionalization | cis-γ-functionalized this compound derivatives | Stereospecific synthesis of valuable 1,3-disubstituted cyclobutanes. nih.govresearchgate.netnih.gov |

Further research could explore the substrate scope of this reaction, investigating the influence of the methyl group on the cyclobutane ring on the efficiency and regioselectivity of the hydrogen abstraction. Moreover, the resulting bicyclo[1.1.1]pentan-2-ol is a versatile intermediate that can undergo further novel transformations. Inspired by recent work on aryl cyclobutyl ketones, this intermediate could be a precursor for palladium-catalyzed C-C bond cleavage and functionalization, leading to the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.netnih.gov This would provide access to a range of valuable 1,3-disubstituted cyclobutane building blocks, which are of increasing interest in medicinal chemistry. nih.govacs.org

Another uncharted pathway involves the thermal ring-opening reactions of the cyclobutane moiety. While studies have been conducted on the thermal ring-opening of cyclobutenes nih.govacs.orgelsevierpure.com, the behavior of saturated cyclobutyl ketones like this compound under thermal stress is less explored. Research could focus on understanding the factors that govern the regioselectivity of ring-opening and the nature of the resulting products.

Development of Highly Efficient and Selective Catalytic Syntheses

The development of catalytic methods for the synthesis and functionalization of this compound is a significant challenge. A key area of future research will be the design of catalysts that can achieve high efficiency and stereoselectivity.

One promising approach is the use of transition metal catalysis for the direct C-H functionalization of the cyclobutane ring. Palladium catalysis has been successfully employed for the β-C(sp³)-H arylation of cyclobutyl carboxylic acid derivatives. researchgate.net Adapting such a strategy for this compound, potentially using a removable directing group, could enable the selective introduction of various functional groups at the β-position of the cyclobutane ring.

Furthermore, the development of catalytic asymmetric reductions of the ketone functionality would provide access to chiral alcohols, which are valuable building blocks in organic synthesis. While various methods exist for the enantioselective reduction of ketones youtube.com, their application to sterically hindered ketones like this compound may require the development of novel catalyst systems.

Table 2: Potential Catalytic Syntheses and Transformations of this compound

| Reaction Type | Catalyst System | Potential Product | Research Goal |

| Asymmetric Ketone Reduction | Chiral Boranes/Oxazaborolidines | Enantiomerically enriched 1-(1-methylcyclobutyl)ethanol | Access to chiral building blocks. youtube.com |

| β-C-H Arylation | Palladium(II) with a suitable ligand | β-Aryl-1-(1-methylcyclobutyl)ethan-1-one | Selective functionalization of the cyclobutane ring. researchgate.net |

| Michael Addition | Organocatalysts (e.g., prolinol silyl (B83357) ethers) | γ-Keto aldehydes/esters | Asymmetric C-C bond formation. nih.govmdpi.com |

The exploration of organocatalysis for reactions involving this compound also holds considerable promise. For instance, organocatalytic asymmetric Michael additions of the enolate of this compound to various electrophiles could lead to the synthesis of complex molecules with high enantioselectivity. mdpi.com

Integration of Machine Learning and AI in Predicting Reactivity and Properties

Future research could focus on developing ML models to predict the outcomes of reactions involving this compound. By training models on datasets of known reactions of similar cyclobutyl ketones, it may be possible to predict the feasibility and selectivity of uncharted transformations. acs.orgnips.cc For example, an ML model could be trained to predict the regioselectivity of the Norrish-Yang reaction or the stereoselectivity of a catalytic reduction.

Table 3: Potential Applications of Machine Learning and AI in the Study of this compound

| Application | AI/ML Technique | Potential Outcome | Benefit |

| Reaction Outcome Prediction | Supervised Learning Models | Prediction of major products and yields for new reactions. acs.org | Reduced experimental effort and resource consumption. |

| Retrosynthetic Analysis | Deep Learning, Monte Carlo Tree Search | Novel and efficient synthetic routes to the target molecule and its derivatives. acs.org | Accelerated discovery of new synthetic methods. |

| Catalyst Design | Generative Models | Design of novel catalysts with enhanced selectivity and efficiency. | Faster development of new catalytic systems. |

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models | Prediction of physical and chemical properties. | Guidance for experimental design and application development. |

A significant challenge in this area is the availability of high-quality data for training ML models. As direct experimental data for this compound is scarce, initial models would need to be built on data from analogous compounds. Future experimental work on this molecule will be crucial for generating the necessary data to build more accurate and specific predictive models.

Mechanistic Elucidation of Complex Reaction Sequences

A deep understanding of the reaction mechanisms is fundamental to controlling the outcome of chemical transformations. For this compound, several reaction sequences warrant detailed mechanistic investigation.

The mechanism of the Norrish-Yang reaction and the subsequent palladium-catalyzed functionalization is a prime candidate for study. nih.gov Investigating the structure and reactivity of the 1,4-diradical intermediate and the organopalladium species would provide key insights for optimizing the reaction conditions and expanding its scope. nih.gov

Another area of interest is the mechanism of oxidation of this compound. Studies on the oxidation of cyclobutyl methyl ketone by hydroxyl radicals have shown the formation of various ring-opened and functionalized products. researchgate.netresearchgate.net A detailed mechanistic study of the oxidation of this compound could reveal the factors that control the product distribution and provide a basis for developing selective oxidation methods.

Computational chemistry, particularly density functional theory (DFT) calculations, will be an invaluable tool for elucidating these complex reaction mechanisms. DFT can be used to model transition states, calculate reaction energy profiles, and understand the electronic factors that govern reactivity. nih.govacs.orgacs.org Combining computational studies with experimental investigations, such as kinetic isotope effect studies and in-situ spectroscopic monitoring, will be essential for a comprehensive understanding of the reaction mechanisms.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 1-(1-methylcyclobutyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclobutane ring functionalization. A common approach involves alkylation of cyclobutyl precursors using methylating agents (e.g., methyl iodide) under basic conditions. Optimization includes controlling temperature (0–25°C), solvent choice (THF or DCM), and catalyst selection (e.g., palladium for cross-coupling reactions). Evidence from analogous syntheses highlights the importance of steric hindrance management in cyclobutyl systems to minimize side products like over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify methylcyclobutyl protons (δ 1.2–2.1 ppm) and ketone carbonyl signals (δ 205–220 ppm).

- IR : Strong C=O stretch (~1700 cm) confirms the ketone group.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H] at m/z 140.12).

- X-ray Crystallography : Resolves steric effects of the methylcyclobutyl group, as demonstrated in structurally similar compounds .

Q. What are common side products during synthesis, and how are they identified?

- Methodological Answer : Side products include diastereomers (due to cyclobutyl ring strain) or oxidized derivatives (e.g., carboxylic acids). These are identified via comparative GC-MS analysis and purified using silica gel chromatography with ethyl acetate/hexane gradients. Contradictions in spectral data (e.g., unexpected H NMR splitting) may indicate stereochemical impurities .

Advanced Research Questions

Q. How can density functional theory (DFT) predict thermochemical properties of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation) calculate bond dissociation energies, enthalpies of formation, and ketone group reactivity. Basis sets (e.g., 6-31G*) model electron density, while vibrational frequency analyses validate stable conformers. Studies show DFT accuracy within ±2.4 kcal/mol for similar ketones .

Q. What challenges arise in resolving crystallographic data for derivatives, and how are they addressed?

- Methodological Answer : Challenges include disorder in the methylcyclobutyl group and weak diffraction due to small crystal size. Solutions:

- Use high-intensity X-rays (synchrotron sources) for small crystals.

- Refinement with SHELXL (e.g., anisotropic displacement parameters for disordered atoms).

- Twinning analysis via PLATON to resolve overlapping reflections, as applied in chromenone derivatives .

Q. How does the methylcyclobutyl group’s steric environment influence reactivity in nucleophilic additions?

- Methodological Answer : The methyl group on cyclobutane creates a steric shield, reducing accessibility to the ketone’s electrophilic carbon. Kinetic studies (e.g., with Grignard reagents) show slower reaction rates compared to linear analogs. Computational docking (AutoDock Vina) corroborates steric hindrance by mapping ligand-receptor binding pockets .

Q. How do computational docking studies predict inhibitory potential of derivatives against enzymes?

- Methodological Answer : Molecular docking (e.g., using GOLD or Glide) simulates interactions between the compound’s ketone group and enzyme active sites (e.g., cytochrome P450). Parameters:

- Grid box centered on the catalytic site.

- Scoring functions (ChemPLP, GoldScore) rank binding affinities.

- MD simulations (AMBER) validate stability of docked poses. Derivatives with bulky substituents show enhanced inhibition in theoretical models .

Q. What purification techniques ensure high purity post-synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.

- Column Chromatography : Silica gel with 10–20% ethyl acetate in hexane.

- Distillation : Short-path distillation under reduced pressure (40–60°C, 0.1 mmHg) minimizes thermal decomposition .

Tables for Key Data

Table 1: Spectroscopic Benchmarks for Characterization

| Technique | Key Signals | Reference |

|---|---|---|

| H NMR | δ 1.2–2.1 (m, cyclobutyl CH) | |

| C NMR | δ 205–220 (C=O) | |

| IR | ~1700 cm (C=O stretch) |

Table 2: Computational Parameters for DFT Studies

| Functional | Basis Set | Property Calculated | Error Margin |

|---|---|---|---|

| B3LYP | 6-31G* | Enthalpy of Formation | ±2.4 kcal/mol |

| M06-2X | def2-TZVP | Bond Dissociation Energy | ±3.1 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.